molecular formula C16H18N2O2 B5424971 N-(4-ethylphenyl)-N'-(3-methoxyphenyl)urea

N-(4-ethylphenyl)-N'-(3-methoxyphenyl)urea

Cat. No.: B5424971
M. Wt: 270.33 g/mol
InChI Key: PELJIQOAQJGWQY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 3-methoxyaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-(4-ethylphenyl)-N’-(3-hydroxyphenyl)urea.

    Reduction: Formation of N-(4-ethylphenyl)-N’-(3-aminophenyl)urea.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ethyl and methoxy groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-N’-(3-methoxyphenyl)urea: Similar structure but with a methyl group instead of an ethyl group.

    N-(4-ethylphenyl)-N’-(3-hydroxyphenyl)urea: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

N-(4-ethylphenyl)-N’-(3-methoxyphenyl)urea is unique due to the specific combination of the ethyl and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of these groups can also affect its physical properties, such as solubility and melting point.

Properties

IUPAC Name

1-(4-ethylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-12-7-9-13(10-8-12)17-16(19)18-14-5-4-6-15(11-14)20-2/h4-11H,3H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJIQOAQJGWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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